
5-Chloro-2-methylpyrimidine
Overview
Description
5-Chloro-2-methylpyrimidine is a halogenated pyrimidine derivative characterized by a chlorine atom at the 5-position and a methyl group at the 2-position of the pyrimidine ring. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its reactivity in nucleophilic substitution and coupling reactions. Its structural features, including electron-withdrawing chlorine and electron-donating methyl groups, influence its physicochemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The sodium cation can be prepared through several methods, including:
Electrolysis of Sodium Chloride: Sodium cations are produced by the electrolysis of molten sodium chloride (NaCl). This process involves passing an electric current through molten NaCl, resulting in the formation of sodium metal and chlorine gas. The sodium metal can then be dissolved in water to form sodium cations.
Reaction with Acids: Sodium metal reacts with acids to produce sodium cations. For example, sodium reacts with hydrochloric acid (HCl) to form sodium chloride and hydrogen gas: [ 2Na + 2HCl \rightarrow 2NaCl + H_2 ]
Industrial Production Methods: This method is efficient and widely used to produce large quantities of sodium metal, which can then be converted to sodium cations .
Types of Reactions:
Oxidation-Reduction Reactions: Sodium cations can participate in redox reactions. For example, in the reaction between sodium and chlorine, sodium is oxidized to form sodium cations: [ 2Na + Cl_2 \rightarrow 2NaCl ]
Substitution Reactions: Sodium cations can undergo substitution reactions, where they replace other cations in compounds. For example, in the reaction between sodium hydroxide and hydrochloric acid, sodium cations replace hydrogen cations: [ NaOH + HCl \rightarrow NaCl + H_2O ]
Common Reagents and Conditions:
Hydrochloric Acid (HCl): Used in reactions to produce sodium chloride.
Sodium Hydroxide (NaOH): Used in neutralization reactions to form sodium salts.
Water (H₂O): Sodium metal reacts with water to form sodium hydroxide and hydrogen gas.
Major Products Formed:
Sodium Chloride (NaCl):
Sodium Hydroxide (NaOH):
Sodium Carbonate (Na₂CO₃): Used in glass manufacturing and as a cleaning agent.
Chemistry:
Catalysis: Sodium cations are used as catalysts in various chemical reactions, including organic synthesis and polymerization processes.
Analytical Chemistry: Sodium cations are used in flame tests to identify the presence of sodium in compounds.
Biology:
Cellular Function: Sodium cations play a vital role in maintaining the electrochemical gradient across cell membranes, essential for nerve impulse transmission and muscle contraction.
Osmoregulation: Sodium cations help regulate fluid balance and blood pressure in living organisms.
Medicine:
Electrolyte Solutions: Sodium cations are a key component of intravenous electrolyte solutions used to treat dehydration and electrolyte imbalances.
Pharmaceuticals: Sodium salts are used in various medications to enhance their solubility and stability.
Industry:
Glass Manufacturing: Sodium carbonate is used as a flux in glass production.
Paper Industry: Sodium hydroxide is used in the pulping process to break down lignin and produce paper.
Mechanism of Action
The sodium cation exerts its effects through several mechanisms:
Electrochemical Gradient: Sodium cations help establish and maintain the electrochemical gradient across cell membranes, which is crucial for the generation of action potentials in nerve cells and muscle contraction.
Ion Channels: Sodium cations pass through specific ion channels in cell membranes, facilitating the transmission of electrical signals and the transport of nutrients and waste products.
Enzyme Activation: Sodium cations act as cofactors for various enzymes, enhancing their activity and enabling biochemical reactions.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural Features and Substituent Effects
Key Observations :
- Electron Effects : Chlorine at position 5 deactivates the ring, directing electrophilic substitution to the 4-position. Methyl groups at position 2 provide steric hindrance, affecting regioselectivity .
- Hydrogen Bonding : Amine-substituted analogs (e.g., 5-Chloro-2-methylpyrimidin-4-amine) form intermolecular N–H⋯N bonds, influencing crystal packing and solubility .
Key Observations :
- Halogen-Specific Routes : Brominated analogs require harsher conditions (e.g., SnCl₂/HCl for nitro group reduction) compared to chlorinated derivatives .
- Purification: Column chromatography (e.g., silica gel with ethanol-dichloromethane) is commonly used for analogs with polar substituents like amines .
Physicochemical Properties
Key Observations :
Biological Activity
5-Chloro-2-methylpyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by a pyrimidine ring with a chlorine atom at the 5-position and a methyl group at the 2-position. Its molecular formula is C6H6ClN, with a molecular weight of approximately 143.57 g/mol. The presence of the chlorine atom enhances its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications as an antibiotic agent. For instance, derivatives of this compound have demonstrated efficacy against resistant strains of bacteria, highlighting its potential in combating antibiotic resistance .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . In vitro studies revealed that it inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammation. The compound showed an IC50 value comparable to that of established anti-inflammatory drugs like celecoxib .
Enzyme Inhibition
The compound has also been identified as a potential enzyme inhibitor , particularly targeting kinases involved in various signaling pathways. Its ability to modulate kinase activity suggests that it could play a role in regulating cellular processes related to cancer and other diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The chlorine substituent enhances the compound's ability to interact with enzymes and receptors, potentially altering their activity.
- Inhibition of Key Pathways : By inhibiting COX enzymes and specific kinases, the compound disrupts inflammatory and signaling pathways critical for disease progression.
- Molecular Modeling Studies : Computational studies suggest that the structural characteristics of this compound facilitate its binding to target proteins, enhancing its pharmacological effects .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study evaluated the compound against various bacterial strains, demonstrating significant inhibition rates. The results indicated that modifications to the pyrimidine structure could enhance antimicrobial potency .
- Anti-inflammatory Activity : In vivo tests using carrageenan-induced paw edema models showed that derivatives of this compound exhibited anti-inflammatory effects comparable to indomethacin .
- Kinase Inhibition : Research focusing on plasmodial kinases highlighted the potential of this compound as an antimalarial agent by inhibiting essential kinases in Plasmodium falciparum, thus blocking multiple life cycle stages of the parasite .
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their unique features compared to this compound:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
5-Chloro-2-(methylthio)pyrimidine | C6H6ClN2S | Contains a methylthio group, enhancing solubility |
4-Amino-5-chloropyrimidine | C4H4ClN3 | Exhibits different biological activities; used in pharmaceuticals |
2-Methylpyrimidine | C6H7N2 | Lacks chlorine; primarily used in organic synthesis |
Scientific Research Applications
Medicinal Chemistry
5-Chloro-2-methylpyrimidine is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown potential as anti-inflammatory agents, with several studies highlighting their efficacy in inhibiting key inflammatory mediators.
Case Studies:
- Anti-inflammatory Activity : A study demonstrated that derivatives of this compound exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets for anti-inflammatory drugs. Compounds derived from this pyrimidine showed IC₅₀ values comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib and indomethacin .
- Structure-Activity Relationships (SAR) : Research has focused on the SAR of various pyrimidine derivatives, revealing that the presence of electron-donating groups enhances anti-inflammatory effects. Specific modifications to the pyrimidine ring have led to compounds with improved selectivity and potency against COX enzymes .
Agrochemicals
In agricultural chemistry, this compound serves as a building block for herbicides and fungicides. Its derivatives are designed to target specific biochemical pathways in pests or pathogens, offering a means to enhance crop protection.
Applications:
- Herbicide Development : The compound is used in the synthesis of herbicides that inhibit specific enzymes involved in plant growth regulation, effectively controlling unwanted vegetation without harming crops .
Organic Synthesis
This compound is employed as a versatile reagent in organic synthesis. It participates in various reactions, such as nucleophilic substitutions and cross-coupling reactions, making it valuable for synthesizing complex organic molecules.
Synthesis Techniques:
- Cross-Coupling Reactions : The compound can be utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are essential for constructing complex organic frameworks .
- Nucleophilic Substitution : It acts as a precursor for nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles to yield diverse products .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Chloro-2-methylpyrimidine, and how can reaction efficiency be optimized?
- Methodological Answer : A widely used approach involves halogenation of 2-methylpyrimidine derivatives. For example, chlorination can be achieved using phosphorus oxychloride (POCl₃) under reflux conditions. Optimization includes adjusting reaction temperature (typically 80–120°C) and stoichiometric ratios of reagents. Monitoring via thin-layer chromatography (TLC) or HPLC ensures reaction completion. Catalytic additives, such as dimethylformamide (DMF), may enhance halogenation efficiency by stabilizing intermediates . Post-reaction purification via column chromatography or recrystallization is critical for isolating high-purity products.
Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is standard for confirming substitution patterns. For instance, the methyl group at the 2-position typically appears as a singlet in ¹H NMR (~δ 2.5 ppm), while the chloro group deshields adjacent protons. Mass spectrometry (MS) confirms molecular weight, and X-ray crystallography (where feasible) provides definitive structural elucidation, as demonstrated in crystallographic studies of related pyrimidines . Infrared (IR) spectroscopy can corroborate functional groups like C-Cl stretches (~550–650 cm⁻¹).
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : This compound serves as a precursor for pharmacologically active molecules. For example, it can be functionalized at the 5-position via nucleophilic aromatic substitution to generate inhibitors targeting kinases or nucleic acid-binding proteins. Computational docking studies (using tools like AutoDock) help predict binding affinities before synthesizing derivatives. Biological assays (e.g., enzyme inhibition or cell viability tests) validate activity .
Advanced Research Questions
Q. How can computational methods like DFT improve the design of reactions involving this compound?
- Methodological Answer : Density-functional theory (DFT) calculations (e.g., B3LYP functional) model reaction pathways and transition states, aiding in predicting regioselectivity. For instance, exact-exchange terms in DFT frameworks improve accuracy in calculating electron densities for halogenation reactions . Solvent effects can be incorporated using polarizable continuum models (PCMs). These insights guide experimentalists in selecting optimal catalysts or solvents, reducing trial-and-error approaches.
Q. What strategies resolve discrepancies in reported yields for metal-catalyzed cross-coupling reactions with this compound?
- Methodological Answer : Contradictions often arise from differences in catalyst loading, ligand choice, or moisture sensitivity. Systematic screening (e.g., Design of Experiments, DoE) identifies critical parameters. For palladium-catalyzed couplings, ligands like XPhos enhance stability, while inert atmospheres (argon/glovebox) prevent catalyst deactivation. Kinetic studies (e.g., variable-temperature NMR) or isotopic labeling (e.g., ¹³C tracing) clarify mechanistic bottlenecks .
Q. How should researchers handle hazardous byproducts generated during this compound synthesis?
- Methodological Answer : Chlorinated byproducts require strict waste segregation. Neutralization of excess POCl₃ with ice-water must be performed in a fume hood, followed by adsorption onto inert materials (e.g., vermiculite) for disposal. Safety protocols from hazard classifications (e.g., GHS codes) mandate PPE (gloves, goggles) and emergency measures for spills. Collaboration with certified waste management entities ensures compliance with environmental regulations .
Q. What advanced techniques validate the coordination chemistry of this compound in metal complexes?
- Methodological Answer : Spectroscopic methods like electron paramagnetic resonance (EPR) and single-crystal X-ray diffraction confirm metal-ligand interactions. For example, cobalt(II) complexes with pyrimidine derivatives exhibit distinct d-d transitions in UV-Vis spectra (~500–600 nm). Magnetic susceptibility measurements and cyclic voltammetry provide insights into oxidation states and redox behavior .
Q. Key Considerations for Experimental Design
- Regioselectivity in Functionalization : The electron-withdrawing chloro group directs substitutions to the 4- or 6-positions of the pyrimidine ring. Computational modeling (DFT) or Hammett parameters predict reactivity .
- Stability Under Reaction Conditions : Thermal gravimetric analysis (TGA) assesses decomposition thresholds, critical for high-temperature reactions.
Properties
IUPAC Name |
5-chloro-2-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c1-4-7-2-5(6)3-8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISREOKYJBBYSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304311 | |
Record name | 5-chloro-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80304311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54198-89-9 | |
Record name | 54198-89-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165372 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-chloro-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80304311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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